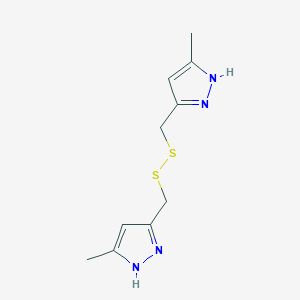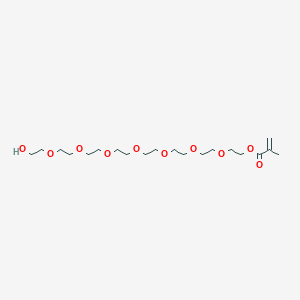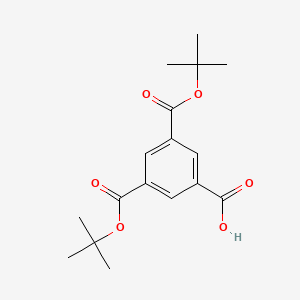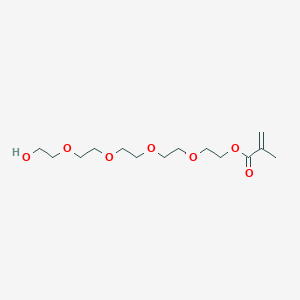
14-Hydroxy-3,6,9,12-tetraoxatetradecyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Hydroxy-3,6,9,12-tetraoxatetradecyl methacrylate is a chemical compound known for its unique structure and properties. It is an ester of methacrylic acid and a polyether alcohol. This compound is often used in the synthesis of polymers and copolymers due to its ability to undergo free radical polymerization. Its structure includes a methacrylate group, which is reactive and can form cross-linked networks, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxy-3,6,9,12-tetraoxatetradecyl methacrylate typically involves the esterification of methacrylic acid with a polyether alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Toluene or another suitable organic solvent
- Reaction Time: 6-12 hours
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
- Continuous feeding of methacrylic acid and polyether alcohol into the reactor
- Use of a distillation column to remove water formed during the reaction
- Purification of the product through distillation or recrystallization
Analyse Chemischer Reaktionen
Types of Reactions: 14-Hydroxy-3,6,9,12-tetraoxatetradecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and the corresponding polyether alcohol.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic aqueous solutions are used.
Major Products:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and polyether alcohol.
Wissenschaftliche Forschungsanwendungen
14-Hydroxy-3,6,9,12-tetraoxatetradecyl methacrylate has numerous applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of hydrogels for wound dressings and tissue engineering.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Wirkmechanismus
The mechanism of action of 14-Hydroxy-3,6,9,12-tetraoxatetradecyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group can form free radicals under the influence of initiators, leading to the formation of polymer chains. These polymer chains can further cross-link, resulting in a three-dimensional network. This cross-linking imparts mechanical strength and chemical resistance to the resulting material. The polyether segment provides flexibility and hydrophilicity, making the compound suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
- 14-Hydroxy-3,6,9,12-tetraoxatetradecyl acrylate
- Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
- tert-Butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate
Comparison: 14-Hydroxy-3,6,9,12-tetraoxatetradecyl methacrylate is unique due to its methacrylate group, which provides higher reactivity in polymerization reactions compared to similar compounds like 14-Hydroxy-3,6,9,12-tetraoxatetradecyl acrylate. The presence of the polyether segment in its structure also imparts hydrophilicity and flexibility, making it more versatile for applications in biocompatible materials and hydrogels.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O7/c1-13(2)14(16)21-12-11-20-10-9-19-8-7-18-6-5-17-4-3-15/h15H,1,3-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIWPZCNGVKMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]](/img/structure/B8245883.png)
![(3Z,3'Z,3''Z)-4,4',4''-[bismuthinetriyltris(oxy)]tris(1,1,1,5,5,5-hexafluoropent-3-en-2-one)](/img/structure/B8245887.png)
![2-(4-nitrophenyl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245896.png)
![2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245903.png)
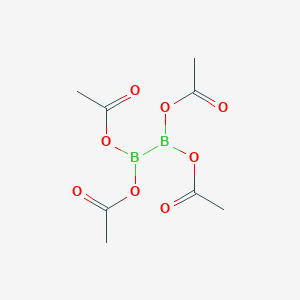
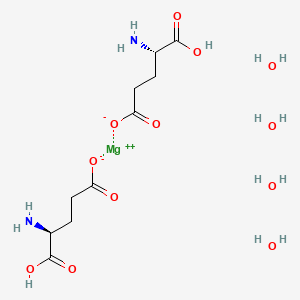
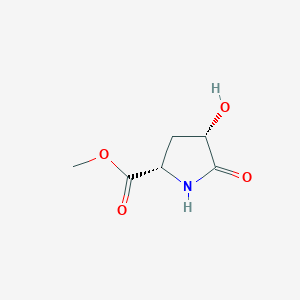
![Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-](/img/structure/B8245931.png)
